1-{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-(3,4-dimethoxyphenyl)ethanone
Overview
Description
1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and two thienylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and thienylmethyl groups. Common reagents used in these reactions include acyl chlorides, thioethers, and triazole precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature or elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, room temperature or reflux.
Substitution: Halogenating agents, nucleophiles or electrophiles; conditionssolvent such as dichloromethane or acetonitrile, room temperature or reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features, used in neurochemical research.
1,2,4-Triazole Derivatives: A class of compounds with a triazole ring, known for their diverse biological activities.
Uniqueness
1-[(3,4-dimethoxyphenyl)acetyl]-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-29-18-8-7-15(11-19(18)30-2)12-20(28)27-22(24-14-17-6-4-10-32-17)25-21(26-27)23-13-16-5-3-9-31-16/h3-11H,12-14H2,1-2H3,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFCLOVNKEUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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